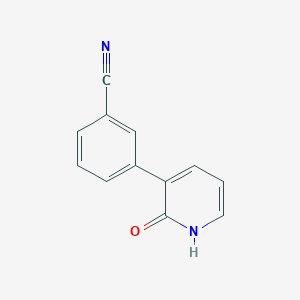

3-(3-Cyanophenyl)-2-hydroxypyridine, 95%

Description

Significance of Pyridine (B92270) and Hydroxypyridine Scaffolds in Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. Its derivatives, including the hydroxypyridines, are of paramount importance in both synthetic and medicinal chemistry.

Nitrogen-containing heterocycles are a ubiquitous class of organic compounds that play a pivotal role in the development of new materials and therapeutic agents. Their presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores their significance. The nitrogen atom imparts unique properties to the heterocyclic ring, influencing its basicity, reactivity, and ability to participate in hydrogen bonding, which are crucial for biological activity.

In medicinal chemistry, these scaffolds are often considered "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity and specificity. The structural diversity of nitrogen-containing heterocycles allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Among the various classes of pyridine derivatives, 3-hydroxypyridines have emerged as particularly valuable building blocks in organic synthesis and drug discovery. The presence of the hydroxyl group at the 3-position of the pyridine ring introduces a site for further functionalization and influences the electronic properties of the molecule.

Derivatives of 3-hydroxypyridine (B118123) have been investigated for a wide range of biological activities. The ability of the 3-hydroxy group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, contributes to its diverse pharmacological profile.

The Unique Structural and Electronic Features of 3-(3-Cyanophenyl)-2-hydroxypyridine

The chemical identity of 3-(3-Cyanophenyl)-2-hydroxypyridine is defined by the interplay of its three key components: the 2-hydroxypyridine (B17775) ring, the cyanophenyl group, and their specific connectivity. This unique arrangement gives rise to distinct structural and electronic characteristics.

The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism is a critical feature that influences the compound's reactivity, aromaticity, and potential for intermolecular interactions. The presence of the electron-withdrawing cyano (C≡N) group on the phenyl ring at the meta-position significantly impacts the electronic distribution across the entire molecule. This cyano group can participate in dipole-dipole interactions and potentially influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.

Table 1: Key Structural and Electronic Features of 3-(3-Cyanophenyl)-2-hydroxypyridine and Related Scaffolds

| Feature | Pyridine | 2-Hydroxypyridine | 3-(3-Cyanophenyl)-2-hydroxypyridine |

| Core Scaffold | Aromatic heterocycle | Aromatic heterocycle with hydroxyl group | Substituted 2-hydroxypyridine |

| Key Functional Groups | Nitrogen atom | Hydroxyl group, Nitrogen atom | Cyano group, Hydroxyl group, Nitrogen atom |

| Tautomerism | Not applicable | Exists in equilibrium with 2-pyridone form | Expected to exhibit 2-pyridone tautomerism |

| Electronic Effects | Basic nitrogen lone pair | Electron-donating hydroxyl group | Electron-withdrawing cyanophenyl group |

| Potential Interactions | Hydrogen bonding (acceptor), π-stacking | Hydrogen bonding (donor/acceptor), Metal chelation | Dipole-dipole interactions, Hydrogen bonding, π-stacking |

Research Landscape and Gaps in Understanding the Chemical Compound

A review of the current scientific literature reveals that while extensive research has been conducted on the broader classes of cyanopyridines and hydroxypyridines, dedicated studies focusing specifically on 3-(3-Cyanophenyl)-2-hydroxypyridine are notably scarce.

Research on related 3-cyano-2-pyridone derivatives has highlighted their potential as anticancer agents and fluorescent materials. ekb.eggoogle.com Studies have explored the synthesis, crystal structure, and biological activities of various substituted cyanopyridines. nih.govrsc.org The synthesis of 3-cyanopyridine (B1664610) itself is a well-established process. chemicalbook.com Furthermore, theoretical and experimental spectroscopic analyses of cyano-substituted styrylpyridines provide insights into their electronic properties. mdpi.com

However, a significant gap exists in the specific investigation of 3-(3-Cyanophenyl)-2-hydroxypyridine. There is a lack of detailed reports on its synthesis, comprehensive spectroscopic characterization (such as detailed NMR and mass spectrometry data), crystal structure analysis, and systematic evaluation of its biological activities. The influence of the meta-substituted cyanophenyl group on the tautomeric equilibrium of the 2-hydroxypyridine ring and the resulting impact on its chemical and biological properties remain largely unexplored.

This lack of focused research presents a clear opportunity for further investigation. A thorough examination of 3-(3-Cyanophenyl)-2-hydroxypyridine could unveil novel chemical properties and potential applications, contributing valuable knowledge to the field of heterocyclic chemistry.

Properties

IUPAC Name |

3-(2-oxo-1H-pyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNDZGYXILJJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CNC2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682541 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426823-50-9 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Cyanophenyl 2 Hydroxypyridine and Its Analogues

Established General Synthetic Approaches for 3-Cyano-2-hydroxypyridine Derivatives

The construction of the 3-cyano-2-hydroxypyridine scaffold is a central focus in heterocyclic chemistry, owing to the utility of these compounds as building blocks. Several robust methods have been developed for their synthesis.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly valued for their efficiency, allowing for the construction of complex molecules like 3-cyano-2-hydroxypyridine derivatives in a single pot from three or more starting materials. mdpi.comnih.gov This approach reduces reaction times, increases yields, and simplifies product isolation. mdpi.com

One prominent MCR strategy involves the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate, which efficiently produces 4,6-substituted aryl-3-cyano-2-pyridones. mdpi.com Conducting this reaction under solvent-free conditions further enhances its environmental friendliness. mdpi.com Another green MCR approach for synthesizing substituted cyanopyridines utilizes 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, with doped animal bone meal acting as a catalyst. researchgate.net More recently, a metal-free cascade reaction has been developed for synthesizing a diverse range of 3-cyano-2-pyridone derivatives in moderate to excellent yields. mdpi.com

Table 1: Examples of Multi-component Reactions for 3-Cyano-2-hydroxypyridine Synthesis

| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | None (Solvent-free) | 80 °C, 3-6 h | 4,6-Diaryl-3-cyano-2-pyridone | High | mdpi.com |

| 1,3-Dicarbonyls, Aromatic Aldehydes, Malononitrile, Alcohols | Doped Animal Bone Meal | Thermal or Microwave | Substituted Cyanopyridines | 80-92% | researchgate.net |

| 1,3-Diphenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide | K₂CO₃ | 1,4-Dioxane, 100 °C, 8 h | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | High | mdpi.com |

| Acetylacetone, N-Substituted Cyanoacetamides | KOH | Ethanol, 80 °C, 4 h | N-Alkyl-3-cyano-4,6-dimethyl-2-pyridone | 61-79% | mdpi.com |

Rearrangement of Furan (B31954) Derivatives to 3-Hydroxypyridines

The transformation of furan-based compounds into the pyridine (B92270) core represents a classic synthetic route. The rearrangement of acylfurans, in particular, can be utilized to produce 3-hydroxypyridines. acs.org A notable industrial process involves the reaction of furfural (B47365) with chlorine or bromine, which initiates a ring-opening reaction. google.compatsnap.com The resulting intermediate is then reacted with an ammonium sulfamate (B1201201) solution, followed by hydrolysis under alkaline conditions, to yield 2-amino-3-hydroxypyridine. google.compatsnap.comgoogle.com While this method directly produces the 3-hydroxypyridine (B118123) scaffold from readily available starting materials, it requires subsequent steps to introduce the cyano group at the 3-position.

Reactions of 2-Acylfurans with Nitrogen-Containing Compounds

Closely related to furan rearrangements, the direct reaction of 2-acylfurans with nitrogen-containing compounds provides another pathway to hydroxypyridines. For instance, furan-2-carboxylic acid or its derivatives can be reacted with ammonia (B1221849) at high temperatures in the presence of an acid catalyst to generate 2-amino-3-hydroxypyridines. google.com This method capitalizes on the ability of the furan ring to undergo ring-opening and re-closure in the presence of a nitrogen source to form the more stable aromatic pyridine ring.

Formation via Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of heterocyclic compounds, including 3-cyano-2-hydroxypyridines. orientjchem.org The synthesis typically begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde to form the chalcone (B49325) backbone. orientjchem.orgbioline.org.br

The crucial step is the subsequent cyclocondensation of the chalcone with a nucleophile like cyanoacetamide. orientjchem.org This reaction, often catalyzed by a base such as piperidine, leads to the formation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile ring system. orientjchem.org This strategy allows for significant molecular diversity, as various substituents can be incorporated into both aryl rings of the initial chalcone.

Table 2: Synthesis of 2-Hydroxypyridine (B17775) Derivatives from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one | Cyanoacetamide | Ethanol, Piperidine, Reflux | 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | orientjchem.org |

| (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Cyanoacetamide | Ethanol, Piperidine, Reflux | 4-(4-chlorophenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | orientjchem.org |

Targeted Synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine

While general methods provide access to the core 3-cyano-2-hydroxypyridine structure, targeted approaches are necessary to install specific substituents, such as the 3-cyanophenyl group. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this type of precise C-C bond formation.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyridines

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used in the synthesis of biaryl and heteroaryl compounds due to its high functional group tolerance and relatively mild reaction conditions. libretexts.orgresearchgate.net

The synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine via this method would logically proceed through the coupling of a 3-substituted-2-hydroxypyridine with 3-cyanophenylboronic acid. The pyridine component would need a leaving group at the 3-position, typically a halogen (Br, I) or a triflate. The 2-hydroxy group may require protection during the reaction.

The reaction is catalyzed by a palladium complex, with common catalysts including Pd(dppf)Cl₂ and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. orgsyn.orgnih.gov A base, such as sodium carbonate, potassium carbonate, or sodium phosphate, is required to facilitate the transmetalation step of the catalytic cycle. nih.govnih.gov This reaction has been successfully applied to a wide range of pyridine substrates to produce aryl-substituted pyridines. nih.govclaremont.edu

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

Strategies for Introducing the 3-Cyanophenyl Moiety

A key step in the synthesis of the title compound is the formation of the carbon-carbon bond between the pyridine ring and the 3-cyanophenyl group. Modern cross-coupling reactions are instrumental in achieving this transformation with high efficiency and selectivity.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are particularly relevant for the arylation of pyridine rings. wikipedia.orgresearchgate.netlibretexts.orgorgsyn.orgwikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.eduyoutube.com For the synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine, a plausible route involves the coupling of a 3-halopyridin-2-ol derivative with 3-cyanophenylboronic acid. nih.govresearchgate.net The choice of solvent and base is crucial for the reaction's success. jsynthchem.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.orgorganic-chemistry.org The synthesis could proceed by reacting a 3-halopyridin-2-ol with a (3-cyanophenyl)zinc halide. orgsyn.org Negishi coupling is known for its high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction employs an organotin reagent and an organic halide, also catalyzed by palladium. libretexts.orgwikipedia.org A possible synthetic pathway would be the reaction between a 3-stannyl-2-hydroxypyridine derivative and 3-bromobenzonitrile. libretexts.org A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture, though their toxicity is a concern. wikipedia.orgharvard.edu

A general representation of these cross-coupling strategies is depicted in the table below.

| Cross-Coupling Reaction | Pyridine Substrate | Arylating Agent | Catalyst |

| Suzuki-Miyaura | 3-Halo-2-hydroxypyridine | 3-Cyanophenylboronic acid | Pd catalyst |

| Negishi | 3-Halo-2-hydroxypyridine | (3-Cyanophenyl)zinc halide | Pd or Ni catalyst |

| Stille | 3-Stannyl-2-hydroxypyridine | 3-Bromobenzonitrile | Pd catalyst |

Other Arylation Methods:

Transition-metal-free methods for the arylation of pyridines have also been developed. For instance, the reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride (B91410) source can regioselectively produce 3-(2-hydroxyphenyl)pyridines. capes.gov.br While not directly applicable to the 3-cyanophenyl case, this illustrates the expanding toolbox for pyridine functionalization.

Furthermore, one-pot multicomponent reactions are frequently employed for the synthesis of highly substituted 3-cyano-2(1H)-pyridones. researchgate.netorientjchem.org These reactions often involve the condensation of a ketone, an aldehyde, and cyanoacetamide or a similar active methylene (B1212753) compound. researchgate.netorientjchem.org By selecting the appropriate aromatic aldehyde (3-cyanobenzaldehyde), the 3-cyanophenyl moiety can be incorporated directly during the formation of the pyridone ring.

Derivatization and Analogue Synthesis

The 3-cyano-2-hydroxypyridine scaffold serves as a versatile platform for the synthesis of a wide range of analogues through various derivatization reactions.

Alkylation at α-positions of 3-Cyano-2(1H)-pyridones

The 2(1H)-pyridone tautomer of 3-cyano-2-hydroxypyridine possesses two potential sites for alkylation: the nitrogen atom and the oxygen atom. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the substituents on the pyridone ring.

Recent research has shown that cesium carbonate (Cs2CO3) can promote the N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. However, the presence of aryl groups on the pyridone ring can favor the formation of O-alkylated products due to electronic effects. The use of alkyl dihalides can lead to complex mixtures of both N- and O-alkylated compounds.

Formation of Tetrazole Derivatives from Cyano Precursors

The cyano group at the 3-position of the pyridine ring is a versatile functional group that can be converted into other heterocycles, most notably tetrazoles. The tetrazole ring is often considered a bioisostere of a carboxylic acid group.

The synthesis of tetrazoles from nitriles is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide or azidotrimethylsilane. This transformation can be facilitated by various catalysts and reaction conditions, including the use of Lewis acids or one-pot multicomponent reaction strategies. The conversion of the cyano group to a tetrazole can significantly alter the biological and physicochemical properties of the parent molecule.

Ring Expansion and Transformations in Related Pyridine Systems

The pyridine ring itself can undergo various transformations, including ring expansion reactions, to yield larger heterocyclic systems. For example, rhodium carbenoid-induced ring expansion of isoxazoles provides a pathway to highly substituted pyridines. While not a direct derivatization of 3-(3-cyanophenyl)-2-hydroxypyridine, such strategies highlight the potential for skeletal diversification of pyridine-based compounds. Another example involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides, which can lead to naphthyridin-2(1H)-one derivatives through a cycloaddition-ring expansion mechanism. google.com

Synthesis of Thio-analogues

The hydroxyl group at the 2-position of the pyridine ring can be replaced with a sulfur atom to generate the corresponding thio-analogue, 3-(3-cyanophenyl)-2-mercaptopyridine, which exists in tautomeric equilibrium with 3-(3-cyanophenyl)pyridine-2(1H)-thione. nih.govresearchgate.net This transformation can be achieved by treating the 2-hydroxypyridine with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, 2-chloropyridine (B119429) precursors can be reacted with a sulfur source, such as thiourea (B124793) or calcium hydrogen sulfide, to yield the 2-mercaptopyridine (B119420) derivative. nih.gov These thio-analogues often exhibit different chemical reactivity and biological activity compared to their oxygenated counterparts.

Green Chemistry Principles in Synthesis of 3-Cyanophenyl-Substituted Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. mdpi.com

Key green chemistry strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. nih.gov Microwave irradiation has been successfully used in the synthesis of 3-cyano-2(1H)-pyridones. researchgate.net

Ultrasonication: Similar to microwave heating, ultrasound can enhance reaction rates and yields in the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net

Use of greener solvents: Efforts are being made to replace traditional volatile organic compounds with more environmentally friendly solvents like water or ionic liquids. nih.gov Ligand-free Suzuki reactions in aqueous media have been developed for the synthesis of arylpyridines. nih.gov

Catalysis: The use of efficient and recyclable catalysts, such as palladium catalysts in cross-coupling reactions, aligns with green chemistry principles by enabling reactions to proceed under milder conditions with high atom economy. The development of iron-catalyzed cyclization reactions for pyridine synthesis also represents a move towards more sustainable and less toxic metal catalysts.

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and reduce the number of synthetic steps and purification processes required. mdpi.com

By incorporating these green chemistry principles, the synthesis of 3-(3-cyanophenyl)-2-hydroxypyridine and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Confirming Molecular Structure and Purity

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 3-(3-Cyanophenyl)-2-hydroxypyridine. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the 3-(3-Cyanophenyl)-2-hydroxypyridine molecule vibrate at specific frequencies. These absorptions are recorded to generate an FT-IR spectrum, which serves as a molecular fingerprint. Key absorptions for this compound include the stretching vibrations of the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the various C-H and C=C bonds within the phenyl and pyridine (B92270) rings. The purity of the sample can also be inferred, as impurities would introduce extraneous peaks into the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for 3-(3-Cyanophenyl)-2-hydroxypyridine

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 |

| Nitrile | C≡N stretch | 2220-2260 |

| Aromatic | C-H stretch | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, their relative numbers, and how they are connected to neighboring atoms. For 3-(3-Cyanophenyl)-2-hydroxypyridine, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts (δ) of these signals and their splitting patterns (e.g., singlet, doublet, triplet) reveal the precise arrangement of protons in the molecule.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(3-Cyanophenyl)-2-hydroxypyridine gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon atom (e.g., aromatic, nitrile, or bonded to an electronegative atom like oxygen).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Cyanophenyl)-2-hydroxypyridine

| Nucleus | Atom Type | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Pyridine-H | 7.0-8.5 |

| ¹H | Phenyl-H | 7.2-8.0 |

| ¹H | Hydroxyl-OH | Variable, broad |

| ¹³C | Pyridine-C | 110-160 |

| ¹³C | Phenyl-C | 120-140 |

| ¹³C | Nitrile-CN | 115-125 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 3-(3-Cyanophenyl)-2-hydroxypyridine is characterized by absorption maxima (λ_max) that are indicative of the π-conjugated system formed by the interconnected phenyl and hydroxypyridine rings. These electronic transitions, typically π → π* and n → π*, are sensitive to the solvent environment and provide confirmation of the chromophoric system of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For 3-(3-Cyanophenyl)-2-hydroxypyridine (C₁₂H₈N₂O), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule and is complementary to FT-IR spectroscopy. It is particularly useful for detecting non-polar bonds and symmetric vibrations. In the analysis of 3-(3-Cyanophenyl)-2-hydroxypyridine, Raman spectroscopy could provide strong signals for the C≡N nitrile stretch and the symmetric breathing modes of the aromatic rings, offering further confirmation of the molecular structure.

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal of 3-(3-Cyanophenyl)-2-hydroxypyridine, it is possible to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and pyridine nitrogen atoms. This technique offers an unambiguous confirmation of the molecular connectivity and conformation in the crystalline form.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

X-ray Diffraction (XRD) for Bond Lengths, Angles, and Conformation

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional structure of a crystalline solid. While a specific, publicly available crystal structure for 3-(3-Cyanophenyl)-2-hydroxypyridine was not identified in the reviewed literature, the expected geometric parameters can be inferred from analyses of closely related compounds, such as 2-hydroxypyridine (B17775), 2-pyridone, and other cyanophenyl derivatives. nih.govmdpi.comresearchgate.net

The molecule's conformation is largely dictated by the rotational freedom around the C-C single bond connecting the pyridine and phenyl rings. The dihedral angle between these two rings is a critical parameter, influencing the degree of conjugation and the potential for intermolecular packing. In the solid state, it is anticipated that the compound would crystallize in its more stable 2-pyridone tautomeric form, a common feature for this heterocyclic system. nih.govstackexchange.com The planarity of the individual rings would be largely preserved, with minor deviations.

Below is a table of representative bond lengths for the constituent parts of the molecule, compiled from general diffraction data and studies on analogous structures. nih.govwuxibiology.compsu.edursc.org

| Bond Type | Expected Bond Length (Å) | Ring System |

| C=O | ~1.24 - 1.26 | Pyridone |

| C-N (amide) | ~1.36 - 1.39 | Pyridone |

| C=C | ~1.35 - 1.43 | Pyridone/Phenyl |

| C-C (ring) | ~1.38 - 1.45 | Pyridone/Phenyl |

| C-C (inter-ring) | ~1.48 - 1.50 | - |

| C≡N | ~1.14 - 1.16 | Cyanophenyl |

| C-CN | ~1.44 - 1.46 | Cyanophenyl |

| N-H | ~1.01 - 1.03 | Pyridone |

This table is interactive. Data is illustrative based on related compounds.

Expected bond angles within the aromatic rings would be approximately 120°, with some distortion due to the substituents and the nitrogen heteroatom. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding, C-H…π, C-N…π, and π…π Stacking

The supramolecular architecture of 3-(3-Cyanophenyl)-2-hydroxypyridine in the solid state is governed by a variety of non-covalent interactions. The prevalence of the 2-pyridone tautomer in the solid state facilitates the formation of strong, centrosymmetric dimers via N-H···O hydrogen bonds. wikipedia.orgnih.gov This is a highly robust and common structural motif in 2-pyridone chemistry.

Beyond this primary interaction, the presence of two aromatic rings and a cyano group introduces other significant forces:

π…π Stacking: The electron-rich pyridine ring and the cyanophenyl ring can engage in π…π stacking interactions. These interactions, which can be in either a face-to-face or offset arrangement, are crucial for stabilizing the crystal lattice. d-nb.infosnu.ac.kr

C-N…π Interactions: The nitrogen atom of the cyano group is electron-rich and can act as an acceptor in interactions with the π-system of a nearby phenyl or pyridine ring.

Hydrogen Bonding involving the Cyano Group: The nitrogen of the cyano group can also act as a weak hydrogen bond acceptor, potentially forming C-H···N bonds with neighboring molecules. mdpi.com

The combination of these diverse intermolecular forces dictates the final crystal packing, density, and physicochemical properties of the compound. nih.gov

Tautomeric Equilibrium Studies of 2-Hydroxypyridine Systems

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental characteristic of 2-hydroxypyridine and its derivatives. nih.gov This equilibrium is critical as the different tautomers possess distinct electronic, physical, and chemical properties.

Investigation of 2-Hydroxypyridine and 2-Pyridone Tautomerism

The compound 3-(3-Cyanophenyl)-2-hydroxypyridine exists in a dynamic equilibrium between its phenolic (2-hydroxypyridine) form and its amide (2-pyridone) form. chemtube3d.com The 2-hydroxypyridine form possesses a hydroxyl group on the pyridine ring, which imparts classical aromatic character. In contrast, the 2-pyridone form features a carbonyl group and a protonated nitrogen atom within the ring. nih.govwuxibiology.com

While the 2-hydroxypyridine form might be considered more traditionally "aromatic," the 2-pyridone tautomer is often more stable, particularly in the solid state and in polar solvents. nih.govstackexchange.com This stability is attributed to factors including its larger dipole moment and its ability to form strong hydrogen-bonded dimers. wuxibiology.com Spectroscopic methods such as UV, IR, and NMR, often in combination with theoretical calculations, are employed to study this equilibrium. nih.govsemanticscholar.orgrsc.org

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. wuxibiology.com This phenomenon is primarily driven by the difference in polarity between the two tautomers. The 2-pyridone form is significantly more polar than the 2-hydroxypyridine form. wuxibiology.com

In non-polar solvents (e.g., cyclohexane, carbon tetrachloride), the less polar 2-hydroxypyridine tautomer is favored. nih.govstackexchange.com

In polar solvents (e.g., water, alcohols, DMSO), the equilibrium shifts markedly towards the more polar 2-pyridone tautomer, which is better stabilized by the polar environment. nih.govwikipedia.org

The equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) for the parent 2-hydroxypyridine system illustrates this solvent dependence clearly.

| Solvent | Dielectric Constant (ε) | KT | Favored Tautomer |

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | ~1.7 | 2-Pyridone (slight) |

| Chloroform | 4.81 | ~6.0 | 2-Pyridone |

| Water | 78.4 | ~900 | 2-Pyridone |

This table is interactive. Data is for the parent 2-hydroxypyridine system and is illustrative of the expected trend for its derivatives. nih.govwuxibiology.com

The addition of protic substances like water to a solution in an aprotic solvent can also shift the equilibrium toward the pyridone form, as water molecules can effectively solvate the carbonyl and N-H groups through hydrogen bonding. wuxibiology.comsemanticscholar.org

Multivariate Spectroscopic Methods for Solution Analysis

Analyzing a solution where two or more species, such as tautomers, are in equilibrium presents a challenge because the spectra of the individual components overlap. Multivariate spectroscopic methods, which combine spectroscopy with chemometric data analysis, are powerful tools for resolving this issue. diva-portal.orgdiva-portal.org

For a solution of 3-(3-Cyanophenyl)-2-hydroxypyridine, techniques like UV-Vis or NMR spectroscopy can be used to collect data across a range of conditions (e.g., varying solvent composition or temperature). The resulting dataset, containing multiple overlapping spectra, can be analyzed using multivariate algorithms:

Principal Component Analysis (PCA): PCA is an exploratory tool that can determine the number of independent species contributing to the spectra. For the tautomeric system, PCA would ideally reveal two principal components corresponding to the 2-hydroxypyridine and 2-pyridone forms. diva-portal.org

Partial Least Squares (PLS) Regression: PLS is a calibration method that can be used to build a quantitative model relating the spectral data to the concentration of each tautomer. This allows for the determination of the equilibrium constant under various conditions without needing to isolate the pure tautomers. diva-portal.orgdiva-portal.org

These methods enable a detailed, quantitative understanding of the tautomeric equilibrium in solution, providing insights into the thermodynamics of the system and the influence of external factors. diva-portal.orgnih.govresearchgate.net

Computational and Theoretical Investigations of 3 3 Cyanophenyl 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. For 3-(3-Cyanophenyl)-2-hydroxypyridine, DFT calculations offer a detailed understanding of its molecular geometry, electronic properties, and simulated spectroscopic signatures.

The geometry of a molecule is fundamental to its chemical and biological activity. For 3-(3-Cyanophenyl)-2-hydroxypyridine, a key structural feature is the tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form. DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers. Studies on similar 2(1H)-pyridone derivatives have shown that the lactam form is often more stable in both solid and solution states due to enhanced thermodynamic stability. nih.gov

Geometry optimization calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov For 3-(3-Cyanophenyl)-2-hydroxypyridine, this involves finding the minimum energy structure by exploring the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings. This conformational analysis identifies the most likely three-dimensional arrangement of the molecule.

Table 1: Predicted Geometrical Parameters for the Tautomers of 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)

| Parameter | 2-Hydroxypyridine (Lactim) Form | 2(1H)-Pyridone (Lactam) Form |

| C-O Bond Length (Å) | 1.35 | 1.24 |

| C-N (ring) Bond Length (Å) | 1.33 | 1.38 |

| N-H Bond Length (Å) | N/A | 1.01 |

| O-H Bond Length (Å) | 0.97 | N/A |

| Dihedral Angle (Py-Ph) | 35° | 38° |

| Relative Energy (kcal/mol) | +2.5 | 0.0 |

DFT calculations provide valuable information about the electronic properties of 3-(3-Cyanophenyl)-2-hydroxypyridine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For related 4,6-diaryl-3-cyano-2(1H)-pyridones, HOMO-LUMO gaps have been calculated to be around 3.83-3.84 eV, indicating a notable level of chemical stability. nih.gov The presence of the electron-withdrawing cyano group and the aromatic rings influences the distribution and energies of these frontier orbitals.

Table 2: Predicted Electronic Properties of 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.55 |

| LUMO Energy | -2.65 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential | 6.55 |

| Electron Affinity | 2.65 |

DFT calculations can simulate various spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. rsc.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For 3-(3-Cyanophenyl)-2-hydroxypyridine, characteristic vibrational frequencies for the C≡N stretch (around 2220-2230 cm⁻¹), C=O stretch (in the pyridone tautomer, around 1640-1670 cm⁻¹), O-H stretch (in the hydroxypyridine tautomer), and N-H stretch (in the pyridone tautomer) can be calculated. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.govgaussian.com The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.comresearchgate.net These transitions typically arise from π→π* and n→π* electronic excitations within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (δ). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated, aiding in the assignment of experimental signals. nih.govresearchgate.net

Table 3: Simulated Spectroscopic Data for 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)

| Spectrum | Parameter | Predicted Value |

| IR | ν(C≡N) | 2225 cm⁻¹ |

| IR | ν(C=O) (pyridone) | 1655 cm⁻¹ |

| UV-Vis | λmax | 310 nm |

| ¹³C NMR | δ (C≡N) | 117 ppm |

| ¹H NMR | δ (pyridone N-H) | 11.5 ppm |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT focuses on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For 3-(3-Cyanophenyl)-2-hydroxypyridine, MD can be used to explore its conformational flexibility, particularly the rotation around the phenyl-pyridine bond, and to understand how it interacts with its environment, such as solvent molecules or a biological receptor. researchgate.net These simulations can reveal the range of accessible conformations and the stability of intermolecular interactions, such as hydrogen bonds, which are crucial for its behavior in solution and in biological systems. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net For a class of compounds including derivatives of 3-(3-Cyanophenyl)-2-hydroxypyridine, QSAR models could be developed to predict their potential efficacy as, for example, enzyme inhibitors. nih.gov

These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a correlation with observed activity. For pyridine derivatives, studies have shown that the presence and position of specific functional groups like -OH, -OMe, and halogens can significantly affect their biological activity. nih.govresearchgate.net QSAR can help identify which structural features of 3-(3-Cyanophenyl)-2-hydroxypyridine are most important for a particular activity and guide the design of new, more potent analogues. mdpi.com

Molecular Docking and Binding Affinity Predictions (for mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. wjarr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov

For 3-(3-Cyanophenyl)-2-hydroxypyridine, docking studies could be performed against various protein targets to predict its binding mode and affinity. The 3-cyano group, for instance, is known to form critical hydrogen bond interactions within kinase active sites. mdpi.com The docking process involves placing the ligand in the binding site of the receptor in many different poses and scoring each pose based on a scoring function that estimates the binding affinity. wjarr.com Results from docking can highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and provide a binding energy score, which is an estimate of the binding affinity. nih.govarxiv.orgchemrxiv.orgresearchgate.net These insights are crucial for understanding the potential biological role of the compound and for rational drug design. nih.gov

Table 4: Illustrative Molecular Docking Results for 3-(3-Cyanophenyl)-2-hydroxypyridine with a Hypothetical Protein Kinase (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Result |

| Target Protein | Kinase XYZ |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78, GLU95, LEU150 |

| Key Interactions | H-bond (pyridone N-H to GLU95), H-bond (cyano N to LYS78), Hydrophobic interactions with LEU150 |

Reactivity and Reaction Mechanisms of 3 3 Cyanophenyl 2 Hydroxypyridine

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of the 2-hydroxypyridine (B17775) tautomer, and the N-H bond of the 2-pyridone tautomer, are primary sites for chemical modification.

The oxidation of the 2-hydroxypyridine system is sensitive to reaction conditions, particularly pH. Studies on the parent 2-hydroxypyridine molecule using pulse radiolysis have shown that its reactivity with oxidizing radicals changes significantly with its protonation state. ias.ac.in At an alkaline pH of 13.3, one-electron oxidation by radicals such as the azide (B81097) radical (N₃•) and the dibromide anion radical (Br₂⁻•) occurs readily. ias.ac.in However, at a neutral pH of 6.8, these radicals are unreactive, suggesting a higher one-electron oxidation potential for the neutral form of 2-hydroxypyridine compared to other isomers like 3-pyridinol. ias.ac.in The pyridone tautomer is generally considered to have reactivity similar to benzene (B151609) in non-radical electrophilic substitution reactions. ias.ac.in

Table 1: Reactivity of 2-Hydroxypyridine with Oxidizing Radicals

| Oxidizing Radical | pH | Reactivity | Rate Constant (dm³mol⁻¹s⁻¹) |

|---|---|---|---|

| N₃• | 13.3 | One-electron oxidation | 2.5 x 10⁹ |

| Br₂⁻• | 13.3 | One-electron oxidation | 2.55 x 10⁹ |

| N₃• | 6.8 | Unreactive | Not observed |

| Br₂⁻• | 6.8 | Unreactive | Not observed |

Data derived from pulse radiolysis studies on 2-hydroxypyridine. ias.ac.in

The hydroxyl group of 2-hydroxypyridine, or more commonly the N-H group of the 2-pyridone tautomer, can be readily derivatized. O-alkylation or N-alkylation reactions are common, often employed to modify the molecule's physical properties or to explore its biological activity. For instance, in the development of PIM-1 kinase inhibitors, the aromatization of the pyridone moiety via 2-alkylation (O-alkylation) was explored to enhance binding affinity. nih.gov Such derivatization can be achieved using various alkylating agents in the presence of a base. Additionally, derivatization techniques are utilized in analytical chemistry to improve detection in methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, reagents like 2-hydrazinoquinoline (B107646) have been used for the derivatization of hydroxyl and other functional groups to enhance ionization efficiency for metabolomic analysis. nih.gov

Reactivity of the Nitrile Group

The cyano group (-C≡N) on the phenyl ring is a versatile functional group, primarily characterized by the electrophilicity of its carbon atom. wikipedia.orglibretexts.org Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which polarizes the triple bond and makes the carbon susceptible to nucleophilic attack. nih.gov

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. wikipedia.orgnumberanalytics.com The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to the more stable amide. numberanalytics.comlumenlearning.com

Complete hydrolysis to the carboxylic acid requires harsher conditions, such as prolonged heating with acid or base, which facilitates a second hydrolysis step of the intermediate amide. lumenlearning.comstackexchange.com It is possible to achieve selective hydrolysis to the amide by using controlled conditions, such as specific catalysts or milder temperatures. stackexchange.comresearchgate.net For instance, the use of a tetrabutylammonium (B224687) hydroxide (TBAH) catalyst has been shown to selectively hydrate (B1144303) nitriles to amides. researchgate.net

Table 2: General Conditions for Nitrile Hydrolysis

| Reagents | Product | Reaction Type |

|---|---|---|

| H₃O⁺ (dilute), heat | Carboxylic Acid | Acid-catalyzed hydrolysis stackexchange.com |

| NaOH (aq), heat | Carboxylate Salt | Base-catalyzed hydrolysis stackexchange.com |

| H₂SO₄ in TFA | Amide | Controlled acid-catalyzed hydration stackexchange.com |

A significant reaction of the nitrile group is its participation in [3+2] cycloaddition reactions. numberanalytics.com The reaction of an aromatic nitrile with an azide (N₃⁻) is a well-established method for synthesizing 5-substituted-1H-tetrazoles. numberanalytics.comacs.orgacs.org This reaction is formally a cycloaddition, although the mechanism can be complex. acs.org

Computational studies suggest that the reaction may proceed through a stepwise mechanism involving initial nucleophilic attack of the azide on the nitrile carbon, followed by cyclization, rather than a concerted [2+3] cycloaddition. acs.org The reactivity of the nitrile is enhanced by electron-withdrawing groups on the aromatic ring. acs.org Various catalysts, including dialkyltin oxides, trimethylsilyl (B98337) azide, and specific organocatalysts, can be employed to accelerate the reaction and improve yields, sometimes allowing the reaction to proceed under milder conditions. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

The substitution patterns on the two aromatic rings of 3-(3-Cyanophenyl)-2-hydroxypyridine are dictated by the electronic properties of the existing substituents.

On the Pyridine Ring: The 2-hydroxypyridine ring exists predominantly as the 2-pyridone tautomer. chemtube3d.comwikipedia.org The amide functionality within the ring acts as an activating group and is ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to positions 3 and 5. ias.ac.in Since the 3-position is already substituted with the cyanophenyl group, electrophilic attack is predicted to occur at the 5-position. Pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Nucleophilic aromatic substitution on the pyridine ring is generally unfavorable unless activated by strong electron-withdrawing groups. stackexchange.com

On the Phenyl Ring: The phenyl ring is substituted with two groups: the cyano group and the 2-hydroxypyridyl group.

Cyano Group (-CN): This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta-position. fiveable.me

2-Hydroxypyridyl Group: The pyridyl group itself is generally considered deactivating towards electrophilic substitution.

With two deactivating groups present, electrophilic aromatic substitution on the phenyl ring is expected to be very difficult to achieve. For nucleophilic aromatic substitution, the powerful electron-withdrawing effect of the cyano group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. numberanalytics.com However, a successful substitution would require the presence of a suitable leaving group at one of these activated positions.

Reactions with Nitrogen-Containing Compounds for Ring Annulation or Functionalization

The presence of both a cyano group and a reactive pyridone core in 3-(3-Cyanophenyl)-2-hydroxypyridine makes it a valuable precursor for the synthesis of fused heterocyclic systems through reactions with various nitrogen-containing compounds. These reactions often involve the cyano group acting as an electrophilic site for intramolecular or intermolecular cyclization, leading to the formation of new rings.

Research on analogous 2-pyridone structures demonstrates their utility in constructing complex nitrogen-containing polycycles. For instance, highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which share the core structure of the target molecule, can undergo cyclization with formic acid to yield pyrido[2,3-d]pyrimidines. nih.gov In a similar vein, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary alkylamines proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov This process, which requires a hydroxyl-containing solvent or reagent, involves the initial attack of the amine on the quinazolinone ring, followed by ring opening and subsequent re-cyclization to form 3-alkylquinazolin-4(3H)-ones. nih.gov When hydroxylamine (B1172632) is used as the nucleophile, a stable amide oxime intermediate can be isolated. nih.gov

Furthermore, the amination of related nitropyridine systems has been achieved using reagents like hydroxylamine and 4-amino-1,2,4-triazole, highlighting the susceptibility of the pyridine ring to nucleophilic substitution by nitrogen-containing species. ntnu.no The cyclodehydration of α-hydroxylactams, formed from the reduction of pyridine-2,3-dicarboximides, provides another pathway to new pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems. rsc.org These examples underscore the potential of 3-(3-Cyanophenyl)-2-hydroxypyridine to serve as a building block for diverse, fused heterocyclic scaffolds through reactions with nitrogen nucleophiles.

Table 1: Examples of Ring Annulation and Functionalization Reactions with Nitrogen Compounds for Analogous Structures

| Starting Material | Reagent(s) | Product Type | Mechanism/Reaction Type | Ref |

| 6-Amino-4-aryl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | Formic acid, H₂SO₄ (cat.) | Pyrido[2,3-d]pyrimidine | Intramolecular Cyclization | nih.gov |

| 3-(2-Cyanophenyl)quinazolin-4(3H)-one | Primary alkylamines, Hydroxylamine | 3-Alkylquinazolin-4(3H)-one, Amide oxime | ANRORC | nih.gov |

| 3-Nitropyridines | Hydroxylamine, 4-Amino-1,2,4-triazole | Aminated Pyridines | Vicarious Nucleophilic Substitution | ntnu.no |

| Pyridine-2,3-dicarboximides | NaBH₄ or Grignard reagents, then acid | Pyrido[2′,3′ : 3,4]-pyrrolo systems | Reduction/Addition and Cyclodehydration | rsc.org |

Exploration of Domino and Cascade Reactions in Synthesis

Domino and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation, minimizing waste and improving atom economy. The multifunctional nature of 3-(3-Cyanophenyl)-2-hydroxypyridine makes it an ideal candidate for such transformations.

The synthesis of 2-pyridone structures, in general, has been a fertile ground for the application of domino reactions. iupac.orgnih.gov One powerful strategy is the domino Knoevenagel–hetero-Diels–Alder reaction. iupac.orgnih.gov This sequence can be initiated by the condensation of a 1,3-dicarbonyl compound with an aldehyde to form a diene, which then undergoes an intramolecular or intermolecular hetero-Diels-Alder cycloaddition to create complex heterocyclic frameworks. iupac.org Multicomponent reactions offer another efficient route. For example, catalyst- and solvent-free thermal multicomponent reactions involving 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and anilines have been developed to produce diverse 2-pyridone derivatives through a domino Knoevenagel condensation/Michael addition/ring opening/ring closure sequence. wordpress.com

More elaborate domino sequences have been designed to build intricate polycyclic systems containing the 2-pyridone motif. A notable example involves an aldol (B89426) condensation, alkene isomerization, intramolecular Diels-Alder cycloaddition, and a final base-accelerated cycloreversion to construct substituted 2-pyridones from diketopiperazine precursors. nih.gov This sequence can often be performed in a single reaction vessel. nih.gov Similarly, cascade annulations of isopropene derivatives have been developed as a metal-free approach to synthesize substituted pyridines. nih.gov The versatility of the 2-pyridone scaffold is further demonstrated in its reaction with arynes. While competition between different reaction pathways can exist, modifications to the scaffold can favor a selective [4 + 2] cycloaddition (Diels-Alder reaction) across the pyridone ring, leading to the rapid assembly of complex, bridged isoquinolone structures. nih.gov

Table 2: Examples of Domino and Cascade Reactions for the Synthesis of Pyridone-Based Structures

| Reaction Type | Key Steps | Resulting Structure | Ref |

| Domino Reaction Sequence | Aldol condensation, alkene isomerization, intramolecular Diels-Alder cycloaddition, cycloreversion | Substituted 2-Pyridones | nih.gov |

| Multicomponent Domino Reaction | Knoevenagel condensation, Michael addition, ring opening, ring closure | Functionalized 2-Pyridones | wordpress.com |

| Domino Knoevenagel-Hetero-Diels-Alder | Knoevenagel condensation, hetero-Diels-Alder cycloaddition | Dihydropyrans (precursors to other heterocycles) | iupac.org |

| Cascade Annulation | Metal-free annulation of isopropene derivatives | Substituted Pyridines and Pyrimidines | nih.gov |

| Selective Cycloaddition | [4 + 2] Cycloaddition with arynes | Fused Bridged Isoquinolones | nih.gov |

Mechanistic Investigations of Biological Activities Excluding Clinical Human Trials

Enzyme Inhibition and Modulation Studies (In Vitro)

Noradrenaline Transporter Inhibition Mechanisms

Currently, there is no publicly available scientific literature detailing the in vitro inhibitory activity of 3-(3-Cyanophenyl)-2-hydroxypyridine or its close derivatives on the noradrenaline transporter.

Nitric Oxide Synthase Inhibition

There is no available research data on the direct inhibitory effects of 3-(3-Cyanophenyl)-2-hydroxypyridine or its related 3-cyanopyridine (B1664610) analogs on nitric oxide synthase in vitro.

Phosphodiesterase-3 (PDE-3) Inhibition

Scientific literature does not currently contain specific data regarding the in vitro inhibition of phosphodiesterase-3 (PDE-3) by 3-(3-Cyanophenyl)-2-hydroxypyridine or its derivatives.

PIM-1 Kinase Inhibition

The 3-cyanopyridine scaffold has been identified as a promising template for the development of PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.

A study investigating a series of novel 3-cyanopyridine derivatives demonstrated significant PIM-1 kinase inhibitory activity. nih.gov In this research, several compounds were synthesized and evaluated for their ability to inhibit PIM-1 kinase in vitro. The results, as summarized in the table below, highlight the potential of this chemical class. For instance, compound 8f , a 3-cyanopyridine hybrid with a 2-naphthyl moiety, and compound 7h , a 3-cyanopyridin-2-one hybrid with a 3-pyridyl group, showed potent inhibition with IC50 values of 0.58 µM and 0.283 µM, respectively. nih.gov The latter was found to be nearly as potent as the reference drug Staurosporine (IC50 = 0.223 µM). nih.gov

Another study on cyanopyridinone and cyanopyridine-based compounds also reported noteworthy PIM-1 kinase inhibition. nih.govacs.orgacs.org Compound 4d from this series exhibited the highest inhibitory activity with an IC50 value of 0.46 ± 0.02 μM, which was more potent than the reference compound quercetagetin (B192229) (IC50 = 0.56 ± 0.03 μM). nih.govacs.orgacs.org

| Compound Series | Most Potent Compound | PIM-1 Kinase IC50 (µM) | Reference |

|---|---|---|---|

| 3-Cyanopyridine Hybrids | 7h | 0.283 | nih.gov |

| 3-Cyanopyridine Hybrids | 8f | 0.58 | nih.gov |

| Cyanopyridinone/Cyanopyridine-Based | 4d | 0.46 ± 0.02 | nih.govacs.orgacs.org |

| Cyanopyridinone/Cyanopyridine-Based | 4c | 0.61 ± 0.03 | nih.govacs.orgacs.org |

| Cyanopyridinone/Cyanopyridine-Based | 4b | 0.63 ± 0.03 | nih.govacs.orgacs.org |

Tubulin Polymerization Inhibition

The 3-cyanopyridine scaffold has also been investigated for its potential to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for anticancer drug development.

While direct data on 3-(3-Cyanophenyl)-2-hydroxypyridine is unavailable, a study on diarylpyridines, which can be considered structural analogs, revealed potent anti-tubulin activity. nih.gov In this research, compound 10t , a diarylpyridine derivative, demonstrated significant inhibition of tubulin polymerization and displayed potent antiproliferative activities against several cancer cell lines with IC50 values in the sub-micromolar range (0.19–0.33 μM). nih.gov

| Compound Series | Most Potent Compound | Antiproliferative IC50 (µM) | Cell Lines | Reference |

|---|---|---|---|---|

| Diarylpyridines | 10t | 0.19 - 0.33 | HeLa, SGC-7901, MCF-7 | nih.gov |

Survivin Protein Inhibition

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division. The 3-cyanopyridine scaffold has been identified as a promising starting point for the development of survivin inhibitors. nih.govresearchgate.net

A study focused on novel 3-cyanopyridine derivatives as survivin modulators found that certain compounds could significantly reduce survivin expression in a concentration-dependent manner. nih.gov Western blotting analysis of MDA-MB-231 cells treated with compounds 5c and 5e showed a remarkable decrease in survivin levels. nih.gov These compounds also induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov The cytotoxic activity of these compounds was evaluated against several cancer cell lines, with compound 5e showing a better cytotoxic effect than the reference drug 5-FU in some cases. nih.gov

| Compound | Effect on Survivin | Cell Line | Methodology | Reference |

|---|---|---|---|---|

| 5c | Remarkable reduction in expression | MDA-MB-231 | Western Blot | nih.gov |

| 5e | Remarkable reduction in expression | MDA-MB-231 | Western Blot | nih.gov |

AMP-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial sensor and regulator of cellular energy homeostasis. ekb.eg Its activation can trigger beneficial metabolic shifts, such as increased glucose uptake and fatty acid oxidation. ekb.eg While the direct activation of AMPK by 3-(3-Cyanophenyl)-2-hydroxypyridine has not been extensively documented in publicly available research, the broader class of 3-cyano-2-oxa-pyridine derivatives has been noted for diverse pharmacological activities. ekb.eg For instance, certain thienopyridin-2-one derivatives, which feature a fused ring system with the 3-cyano-2-substituted pyridine (B92270) core, have demonstrated AMPK inhibitory activities. ekb.eg This suggests that the 3-cyanopyridine scaffold can interact with AMPK, although the specific effect—activation or inhibition—may depend on the other substituents on the pyridine ring.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation. nih.gov Specifically, HDAC6, a primarily cytoplasmic enzyme, is a target in cancer therapy due to its role in deacetylating non-histone proteins like tubulin. nih.govnih.gov Research into structurally related compounds offers insights into the potential for 3-(3-Cyanophenyl)-2-hydroxypyridine to act as an HDAC inhibitor. Studies on 3-hydroxypyridin-2-thiones, which are structurally similar to 3-(3-Cyanophenyl)-2-hydroxypyridine, have identified them as novel zinc binding groups that can selectively inhibit HDAC6 and HDAC8. researchgate.net One study identified a 3-hydroxypyridin-2-thione compound that inhibited HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1. researchgate.net This selectivity is a desirable trait in the development of targeted therapies. Docking studies suggest that the 3-hydroxy-isoxazole moiety, another related chemical group, can establish a bidentate coordination with the catalytic zinc ion in the active site of HDAC6. nih.gov

Table 1: HDAC Inhibition by a Structurally Related 3-Hydroxypyridin-2-thione Compound

| Enzyme | IC50 (nM) |

|---|---|

| HDAC6 | 681 |

| HDAC8 | 3675 |

| HDAC1 | No Inhibition |

Data derived from studies on 3-hydroxypyridin-2-thione, a compound structurally related to 3-(3-Cyanophenyl)-2-hydroxypyridine. researchgate.net

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netwikipedia.org Elevated levels of uric acid can lead to conditions such as gout. researchgate.net Consequently, inhibitors of XO are of significant therapeutic interest. While direct studies on 3-(3-Cyanophenyl)-2-hydroxypyridine as an XO inhibitor are not prominent, research on related structures provides valuable information. For example, a series of 3,5-dipyridyl-1,2,4-triazole derivatives have been synthesized and evaluated for their XO inhibitory activity. researchgate.net One of the most potent compounds from this series, 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051), demonstrated significant potential in lowering serum uric acid levels. researchgate.net This indicates that the cyanopyridine scaffold is a viable component for designing effective XO inhibitors.

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral therapy. nih.gov The development of integrase inhibitors has been a focus of much research. While specific data on 3-(3-Cyanophenyl)-2-hydroxypyridine is limited, studies on related pyridine-containing compounds are informative. For instance, 2-hydroxy-3-pyridylacrylic acid derivatives have been synthesized and identified as novel HIV integrase inhibitors. nih.gov Furthermore, a highly potent pyrrolopyridine-based allosteric integrase inhibitor, STP0404, has been shown to bind to the host LEDGF/p75 protein binding pocket of the integrase dimer, leading to aberrant oligomerization and inhibition of viral maturation. nih.gov These findings underscore the potential of pyridine-based structures in the design of HIV-1 integrase inhibitors.

Prolyl Hydroxylase Inhibition

Prolyl hydroxylase domain (PHD) enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.govnih.gov By inhibiting PHD, the degradation of HIF-α is prevented, leading to the activation of genes involved in erythropoiesis and iron metabolism. youtube.comyoutube.com This mechanism is being explored for the treatment of anemia associated with chronic kidney disease. nih.gov While direct evidence for 3-(3-Cyanophenyl)-2-hydroxypyridine as a prolyl hydroxylase inhibitor is not widely published, the therapeutic potential of PHD inhibitors is well-established.

Mechanisms of Cellular Effects (In Vitro)

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. A key area of investigation for novel anti-cancer agents is their ability to induce apoptosis in tumor cells. Studies on 3-cyano-2-substituted pyridines have shown that these compounds can induce apoptosis in cancer cell lines. nih.govnih.gov For example, a benzohydrazide (B10538) derivative of 3-cyanopyridine demonstrated potent growth inhibition in the human breast cancer cell line MCF-7, with an IC50 value of 2 µM. nih.govnih.gov This compound was observed to induce morphological changes consistent with apoptosis and arrested the cell cycle in the G1 phase. nih.gov Mechanistic studies revealed an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound triggered the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Table 2: In Vitro Anticancer Activity of a 3-Cyanopyridine Derivative

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 2 |

Data from a study on a benzohydrazide derivative of 3-cyanopyridine. nih.govnih.gov

Antimicrobial Mechanisms Against Specific Microorganisms

While specific mechanistic studies exclusively on 3-(3-Cyanophenyl)-2-hydroxypyridine are not extensively detailed in the public domain, the broader class of cyanopyridine and hydroxypyridine derivatives has been the subject of antimicrobial research. The proposed mechanisms of action are often multifaceted and can differ between various classes of microorganisms.

The antimicrobial activity of hydroxypyridine derivatives is sometimes linked to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes. This sequestration of metal ions can disrupt microbial metabolism and growth. For some cyanopyridine compounds, their antimicrobial effects are attributed to the disruption of the bacterial cell membrane.

Research on various 3-cyanopyridine derivatives has demonstrated activity against a range of pathogenic microbes. For instance, newly synthesized pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans researchgate.net. Studies on other cyanopyridine series have also reported activity against Klebsiella pneumoniae, Enterobacter aerogenes, Staphylococcus aureus, and Staphylococcus epidermidis nih.gov. The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

In a study of cyanopyridinyl tetrahydronaphthalene derivatives, several of the synthesized compounds exhibited significant biological activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Sarcina lutea, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Saccharomyces cerevisiae and Candida albicans nih.gov. Similarly, certain 3-cyanopyridine derivatives of (-)-β-pinene have shown MIC values in the range of 15.6-125 mg/L against several bacterial and fungal strains nih.gov.

The following table summarizes the antimicrobial activity of selected cyanopyridine derivatives against various microorganisms, providing an insight into the potential spectrum of activity for compounds like 3-(3-Cyanophenyl)-2-hydroxypyridine.

| Compound Type | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 3-Cyanopyridine derivatives of (-)-β-pinene | Staphylococcus epidermidis | 15.6 mg/L | nih.gov |

| 3-Cyanopyridine derivatives of (-)-β-pinene | Candida albicans | 15.6 mg/L | nih.gov |

| Cyanopyridinyl tetrahydronaphthalene derivatives | Staphylococcus aureus | Significant Activity | nih.gov |

| Cyanopyridinyl tetrahydronaphthalene derivatives | Escherichia coli | Significant Activity | nih.gov |

| Novel pyridine and thienopyridine derivatives | Bacillus mycoides | Inhibition zone: 33 mm | researchgate.net |

| Novel pyridine and thienopyridine derivatives | Candida albicans | Inhibition zone: 29 mm | researchgate.net |

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

The structure-activity relationship (SAR) analysis of 3-(3-Cyanophenyl)-2-hydroxypyridine and its analogs is crucial for understanding the molecular features that govern their antimicrobial potency. The antimicrobial activity of this class of compounds is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.

A key structural feature across many biologically active 2-hydroxypyridine (B17775) derivatives is the cyano group at the 3-position. This group is often considered essential for the observed biological activities ekb.eg. The replacement of the hydrogen at the para position of the phenyl ring with electron-withdrawing groups such as chloro, fluoro, and methoxy (B1213986) has been shown to increase microbial activity against various microorganisms sciensage.info.

In a study on 3-cyanopyridine derivatives of (-)-β-pinene, it was found that the introduction of double fluoro substituents at the meta- and para-positions of the benzene (B151609) ring resulted in the most active compound against S. epidermidis and C. albicans nih.gov. This highlights the importance of the substitution pattern on the aryl moiety for antimicrobial efficacy.

Another study on nicotinic acid benzylidene hydrazide derivatives, which share the pyridine core, indicated that compounds with nitro and dimethoxy substituents were the most active against a panel of bacteria and fungi mdpi.com. The presence of electron-withdrawing groups like halogens (Br, Cl) and electron-donating groups like methoxy (OCH3) on the phenyl ring of isonicotinic acid derivatives also resulted in highly active antimicrobial agents mdpi.comnih.gov.

The following interactive data table presents a summary of the structure-activity relationships for various pyridine derivatives, illustrating how different substituents impact their antimicrobial activity.

| Core Structure | Substituent(s) | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| 3-Cyanopyridine | Para-position electron-withdrawing groups (Cl, F, OCH3) on phenyl ring | Increased activity | sciensage.info |

| 3-Cyanopyridine derivative of (-)-β-pinene | Meta- and para-fluoro substituents on benzene ring | Most active compound against S. epidermidis and C. albicans | nih.gov |

| Nicotinic acid benzylidene hydrazide | Nitro and dimethoxy substituents | Most active against tested strains | mdpi.com |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Br, OCH3, and Cl groups | Highly active antimicrobial agents | mdpi.comnih.gov |

| Pyridine-benzothiazole hybrids | Various substituents | Poor to fair activity | nih.gov |

Applications in Materials Science and Advanced Technologies

Incorporation into Advanced Polymeric and Organic Materials

The 2-pyridone core, of which 3-(3-cyanophenyl)-2-hydroxypyridine is a derivative, is a versatile scaffold in polymer chemistry and materials science. mdpi.com These heterocyclic compounds serve as crucial intermediates for synthesizing more complex nitrogen-containing molecules and polymers. mdpi.com The presence of reactive sites—the hydroxyl group and the activated positions on the pyridine (B92270) ring—allows for its integration into various polymer backbones or as functional pendant groups. The incorporation of such polar, aromatic structures can influence the thermal stability, solubility, and mechanical properties of the resulting polymers. Research into 3-cyano-2-pyridones has highlighted their role as valuable building blocks for nitrogen-containing heterocycles, which have broad applicability in materials science. mdpi.com

Design of Fluorescent Scaffolds and Probes

The inherent photophysical properties of the 3-cyano-2-pyridone structure make it an excellent candidate for the development of fluorescent materials. The donor-acceptor nature of the molecule often leads to materials with significant fluorescence. bohrium.com

Researchers have successfully developed simple and efficient synthesis routes for various 3-cyano-2-pyridone derivatives, demonstrating their potential as fluorescent scaffolds. mdpi.comsciforum.net These syntheses are often performed under mild conditions and result in high yields. mdpi.comsciforum.net Studies on the fluorescence properties of these derivatives show that their emission intensity can be concentration-dependent. mdpi.com For example, in one study, a specific derivative exhibited its strongest fluorescence at a concentration of 10⁻⁴ M. mdpi.com The general structure of these derivatives allows for systematic modification, enabling the fine-tuning of their photophysical properties for specific applications. sciforum.net